molecular formula C19H29NO3 B1349087 3-(Dodecanoylamino)benzoic acid CAS No. 79564-74-2

3-(Dodecanoylamino)benzoic acid

Cat. No.: B1349087
CAS No.: 79564-74-2
M. Wt: 319.4 g/mol
InChI Key: VIUQAJGCGOXPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecanoylamino)benzoic acid is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is characterized by the presence of a benzoic acid core substituted with a dodecanoylamino group at the third position. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecanoylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-aminobenzoic acid in a suitable solvent such as dichloromethane.
  • Add dodecanoyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
  • Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(Dodecanoylamino)benzoic acid is primarily used in proteomics research . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the synthesis of various organic compounds and as an intermediate in pharmaceutical research.

Mechanism of Action

The mechanism of action of 3-(Dodecanoylamino)benzoic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The dodecanoylamino group can form hydrogen bonds and hydrophobic interactions with amino acid residues, altering the protein’s conformation and activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Lauramidobenzoic acid)
  • 3-(Dodecanamidobenzoic acid)
  • 3-(Lauroylamino)benzoic acid

Uniqueness

3-(Dodecanoylamino)benzoic acid is unique due to its specific substitution pattern and the presence of a long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving membrane proteins and hydrophobic interactions.

Properties

IUPAC Name

3-(dodecanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(15-17)19(22)23/h11-13,15H,2-10,14H2,1H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUQAJGCGOXPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342952
Record name 3-(Dodecanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79564-74-2
Record name 3-(Dodecanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DODECANOYLAMINO-BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dodecanoylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Dodecanoylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Dodecanoylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Dodecanoylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Dodecanoylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Dodecanoylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.